1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(25-15-18-7-3-6-17-5-1-2-8-20(17)18)24-13-16-11-19(14-23-12-16)21-9-4-10-27-21/h1-12,14H,13,15H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYBEOSBFFUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and thiophene intermediates, followed by their coupling with a pyridine derivative. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The naphthalene group in the target compound likely increases lipophilicity compared to smaller aryl groups (e.g., 4-fluorophenyl in 5h), which may enhance cellular uptake but reduce aqueous solubility.
- Backbone Modifications: Replacing urea with thiourea (as in ) replaces NH with S, reducing hydrogen-bond donor capacity but increasing hydrophobicity .
Biological Activity
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be characterized by its molecular formula and a molecular weight of 406.5 g/mol. The structure features a naphthalene moiety linked to a thiophene-pyridine unit through a urea linkage, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
- Receptors : The compound could act as an antagonist or agonist at various receptor sites.
- Signal Transduction : It may modulate signal transduction pathways, influencing cellular responses.
Anticancer Activity
Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Studies have reported that urea derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of thiophene and pyridine rings enhances this activity by altering membrane permeability or inhibiting essential bacterial enzymes.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Structure-Activity Relationship (SAR)
The SAR analysis helps in understanding how modifications to the chemical structure influence biological activity. Key observations include:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against cancer cells |
| Alteration of substituents on the thiophene ring | Modulates antimicrobial efficacy |
| Variation in the length of the alkyl chain | Affects solubility and bioavailability |
Case Studies
- Anticancer Activity : A study demonstrated that similar urea derivatives exhibited IC50 values below 10 µM against HCT116 colon cancer cells, indicating potent anticancer properties.
- Antimicrobial Testing : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anti-inflammatory Research : In a model of acute inflammation, compounds related to this structure reduced paw edema in rats by up to 60%, highlighting significant anti-inflammatory effects.
Q & A
Q. Intermediate Preparation :
- Synthesize 5-(thiophen-2-yl)pyridin-3-ylmethylamine via alkylation of pyridine derivatives (e.g., using alkyl halides and bases like K₂CO₃ in DMF).
- Prepare naphthalen-1-ylmethyl isocyanate through phosgenation of naphthalen-1-ylmethylamine.
Urea Formation : React the amine intermediate with the isocyanate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
Purification : Use column chromatography or recrystallization to isolate the product .
- Key Considerations : Optimize solvent choice (polar aprotic solvents enhance reactivity) and reaction time to maximize yield (typically 12-24 hours at room temperature).
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate connectivity of the naphthalene, pyridine, and thiophene moieties. For example, aromatic protons in naphthalene (δ 7.2-8.3 ppm) and thiophene (δ 6.8-7.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 387.1).
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2-8, 37°C) and monitor degradation via HPLC. Urea bonds are prone to hydrolysis under acidic/basic conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .
Q. What strategies are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer :
Comparative Assays : Replicate studies using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity).
Structural Analog Analysis : Compare activity with related urea derivatives (e.g., replacing thiophene with pyrrolidine) to identify pharmacophore elements .
Computational Validation : Perform molecular docking to predict binding affinities for targets like kinase enzymes or GPCRs. Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations) .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Conduct Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and calculate IC₅₀ values.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces (e.g., hydrophobic vs. hydrogen bonding).
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to resolve binding modes .
Notes
- Advanced Techniques : Emphasis on orthogonal validation (e.g., NMR + MS) and computational tools to address research gaps.
- Contradictions : Highlighted strategies to reconcile conflicting bioactivity data through mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
